

Atto 565 NHS Ester: Application Notes and Protocols for Biomolecule Labeling

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Compound of Interest

Compound Name: Atto 565 NHS ester

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This document provides detailed application notes and protocols for the use of **Atto 565 NHS ester** in biomolecule labeling experiments. Atto 565 is a fluorescent dye belonging to the rhodamine class, characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.^{[1][2][3]} Its N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary and secondary amines in biomolecules such as proteins, peptides, and amine-modified oligonucleotides.^{[4][5][6][7]}

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for **Atto 565 NHS ester** is presented in the table below. This information is crucial for calculating the degree of labeling and for experimental setup in fluorescence-based applications.

Property	Value	Reference
Molecular Weight (incl. counterion)	708.11 g/mol	[2]
Excitation Maximum (λ_{abs})	564 nm	[1]
Emission Maximum (λ_{fl})	590 nm	[1]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[1]
Fluorescence Quantum Yield (η_{fl})	90%	[1]
Fluorescence Lifetime (τ_{fl})	4.0 ns	[1]
Correction Factor (CF_{260})	0.27	[1]
Correction Factor (CF_{280})	0.12	[1]

Experimental Protocols

Required Materials

Reagents and Buffers:

- **Atto 565 NHS ester:** Store at -20°C , protected from light and moisture.
- **Protein/Biomolecule of Interest:** Dissolved in an amine-free buffer. If the protein is in a buffer containing Tris or glycine, it must be dialyzed against Phosphate-Buffered Saline (PBS). [1][5]
- **Labeling Buffer:** 0.1 M sodium bicarbonate buffer, pH 8.3. To prepare, mix 20 parts of Solution A with 1 part of Solution B. [6][7]
 - **Solution A (PBS, pH 7.4):** Dissolve 8 g NaCl, 0.2 g KCl, 1.44 g $\text{Na}_2\text{HPO}_4 \cdot 2\text{H}_2\text{O}$, and 0.24 g KH_2PO_4 in 1 liter of distilled water. [6][7]
 - **Solution B (0.2 M Sodium Bicarbonate, pH 9.0):** Dissolve sodium bicarbonate in distilled water and adjust the pH to 9.0 with 2 M NaOH. [6][7]

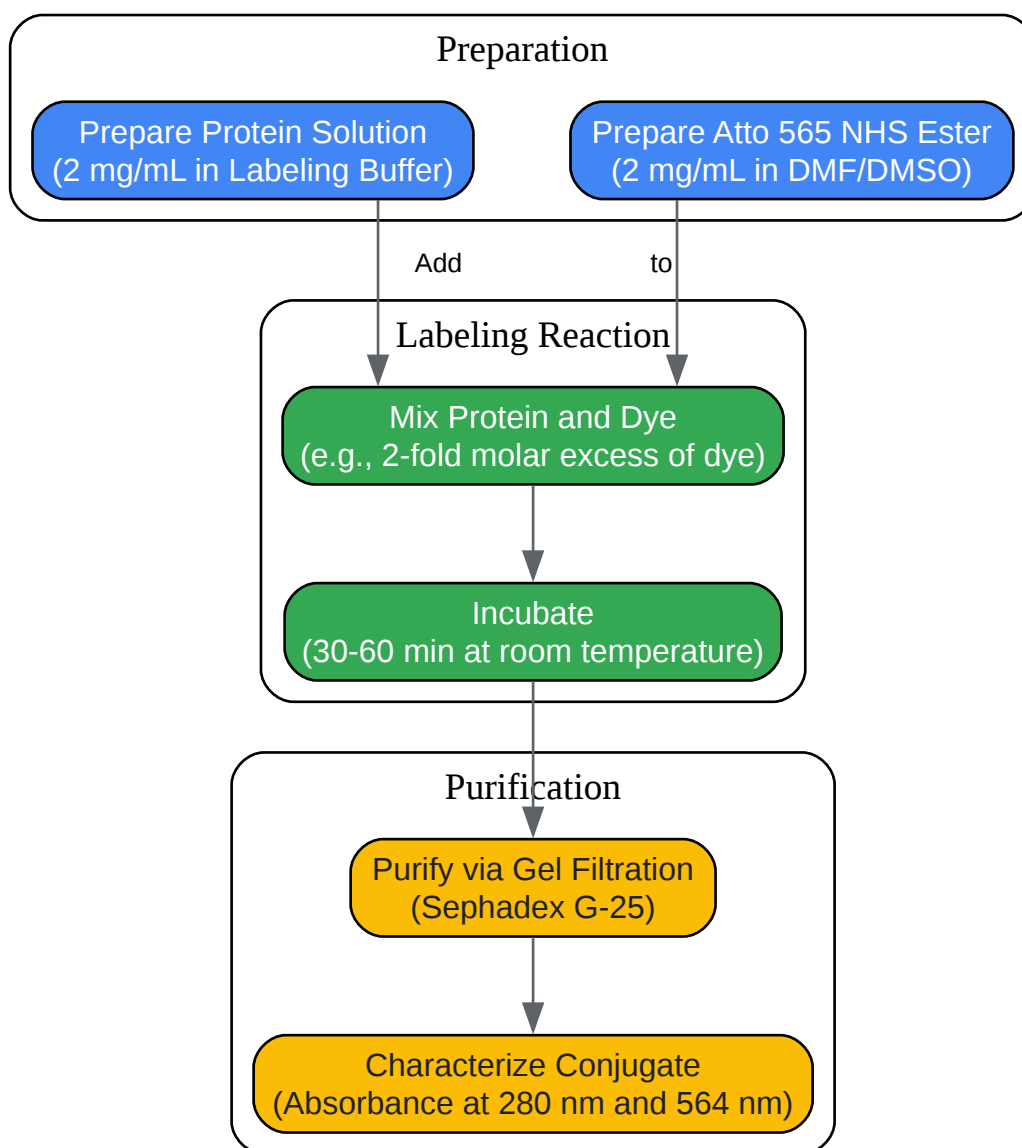
- Anhydrous, Amine-Free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): To dissolve the **Atto 565 NHS ester**.[\[1\]](#)[\[6\]](#)
- Purification Resin: Sephadex G-25 or equivalent gel filtration medium.[\[1\]](#)[\[6\]](#)
- Elution Buffer: PBS, pH 7.2.[\[1\]](#)
- (Optional) Quench Buffer: To stop the labeling reaction.

Equipment:

- Spectrophotometer or NanoDrop for absorbance measurements.
- Gel filtration column (1-2 cm diameter, 10-20 cm length).[\[1\]](#)[\[6\]](#)
- Reaction tubes.
- Pipettes.
- Vortex mixer.
- Rotator or shaker.

Experimental Workflow

The overall workflow for labeling a protein with **Atto 565 NHS ester** involves preparation of the biomolecule and dye, the labeling reaction itself, and finally, the purification of the conjugate.



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Figure 1. Experimental workflow for protein labeling with **Atto 565 NHS ester**.

Detailed Protocol for Protein Labeling

This protocol is a general guideline and may require optimization for specific proteins.

3.1. Preparation of Solutions:

- Protein Solution: Prepare a solution of the target protein at a concentration of 2 mg/mL in the labeling buffer (0.1 M sodium bicarbonate, pH 8.3).^[1] Ensure the protein solution is free from

any amine-containing substances.[1][6]

- **Dye Stock Solution:** Immediately before use, dissolve **Atto 565 NHS ester** in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL.[1] This solution should be prepared fresh to avoid hydrolysis of the NHS ester.[6][7]

3.2. Labeling Reaction:

- **Dye-to-Protein Ratio:** The optimal molar ratio of dye to protein can vary. A good starting point is a 2-fold to 10-fold molar excess of the dye.[1][5] For an antibody, a 2-fold molar excess is often suitable.[1]
- **Reaction Mixture:** Add the calculated volume of the **Atto 565 NHS ester** stock solution to the protein solution while gently stirring.[1]
- **Incubation:** Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant or repeated stirring.[1] For some specific dyes like ATTO 565-NHS, an incubation time of 18 hours at ambient temperature might be required for the reaction to be completed. [7]

3.3. Purification of the Labeled Protein:

- **Column Preparation:** Prepare a gel filtration column (e.g., Sephadex G-25) with a diameter of at least 1 cm and a length of 12 cm.[1] Equilibrate the column with PBS (pH 7.2).[1]
- **Separation:** Apply the reaction mixture to the top of the column and elute with PBS. The first colored, fluorescent band to elute is the labeled protein conjugate.[6] A second, slower-moving band corresponds to the unbound, hydrolyzed dye.[6]
- **Storage:** Store the purified conjugate under the same conditions as the unlabeled protein. For storage at 4°C, 2 mM sodium azide can be added as a preservative. For long-term storage, it is recommended to freeze aliquots at -20°C to avoid repeated freeze-thaw cycles. [1]

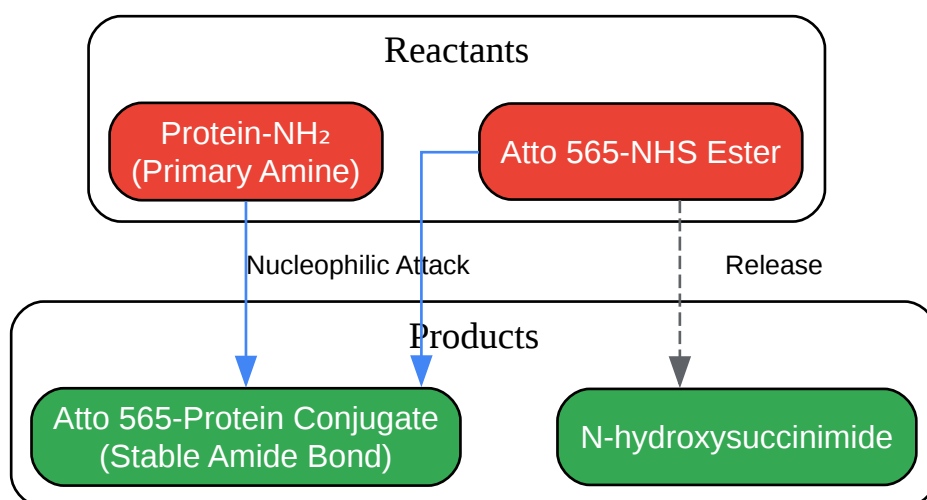
Calculation of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and 564 nm (A_{564}).
- Calculate the concentration of the dye using the Beer-Lambert law:
 - $[\text{Dye}] = A_{564} / \epsilon_{564}$
- Calculate the corrected absorbance of the protein at 280 nm:
 - $A_{280, \text{corrected}} = A_{280} - (A_{564} * CF_{280})$
- Calculate the concentration of the protein:
 - $[\text{Protein}] = A_{280, \text{corrected}} / \epsilon_{280}$ (where ϵ_{280} is the molar extinction coefficient of the protein)
- Calculate the DOL:
 - $\text{DOL} = [\text{Dye}] / [\text{Protein}]$

Signaling Pathway and Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.



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Figure 2. Reaction mechanism of **Atto 565 NHS ester** with a primary amine.

Troubleshooting and Considerations

- Low Labeling Efficiency:
 - Ensure the pH of the labeling buffer is between 8.0 and 9.0.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - Confirm that the protein solution is free of amine-containing buffers.
 - Use freshly prepared dye stock solution.
 - Increase the dye-to-protein molar ratio.
- Protein Precipitation:
 - The protein concentration may be too high.
 - The addition of the organic solvent (DMF/DMSO) may be too rapid. Add the dye solution dropwise while stirring.
- Hydrolysis of NHS Ester: **Atto 565 NHS ester** is sensitive to moisture.[\[6\]](#)[\[7\]](#) Always use anhydrous solvents and store the dye properly.
- Water Solubility: **Atto 565 NHS ester** has low water solubility.[\[4\]](#)[\[5\]](#) For applications requiring high water solubility, alternative dyes may be considered.[\[4\]](#)[\[5\]](#)

By following these detailed protocols and considering the provided information, researchers can successfully label a wide range of biomolecules with **Atto 565 NHS ester** for various fluorescence-based applications in research and drug development.

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